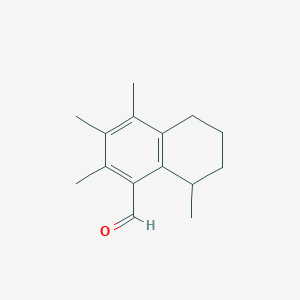
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a synthetic organic compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and a carbaldehyde functional group. This compound is used in various applications, including fragrance formulations and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The resulting intermediate undergoes cyclization with phosphoric acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances and as a chemical additive in various products.
Mechanism of Action
The mechanism of action of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl ethanone:
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another fragrance compound with a similar structure.
Uniqueness
The presence of the aldehyde group in 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it unique compared to other similar compounds.
Properties
CAS No. |
62668-70-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,3,4,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-6-5-7-13-11(3)10(2)12(4)14(8-16)15(9)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
FFBXBSCAFUMLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C(=C(C(=C2C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
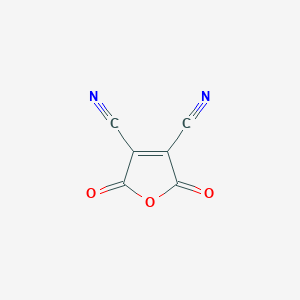
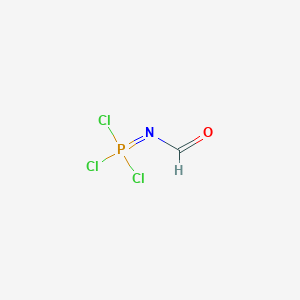
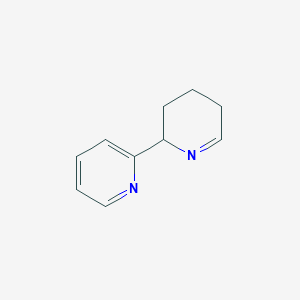
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)

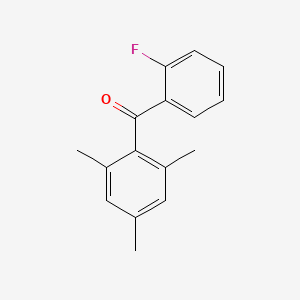
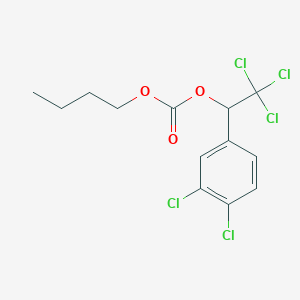
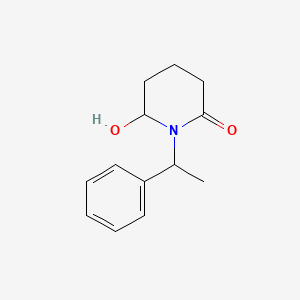
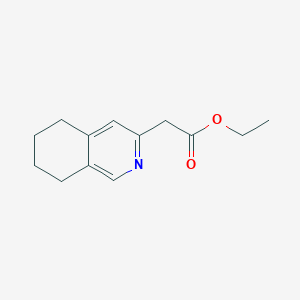
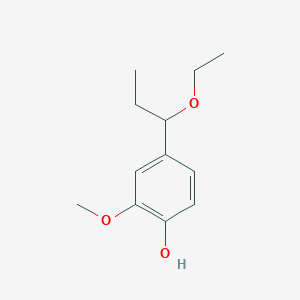
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)

